molecular formula C19H14O6 B5630509 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2H-chromen-7-yl acetate

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B5630509
M. Wt: 338.3 g/mol
InChI Key: KUYOHDBLZSPZHG-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that features a unique structure combining a chromenone core with a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2H-chromen-7-yl acetate typically involves multiple steps, starting with the preparation of the chromenone core and the dihydrobenzo dioxin moiety separately. These intermediates are then coupled under specific conditions to form the final product.

    Preparation of Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where phenol reacts with β-keto ester in the presence of a strong acid catalyst.

    Preparation of Dihydrobenzo Dioxin Moiety: This moiety can be synthesized by the cyclization of catechol with ethylene glycol under acidic conditions.

    Coupling Reaction: The final coupling involves the reaction of the chromenone core with the dihydrobenzo dioxin moiety in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the materials science industry, this compound is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dihydrobenzo dioxin moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

What sets 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2H-chromen-7-yl acetate apart is its combined chromenone and dihydrobenzo dioxin structure. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-11(20)24-14-4-2-13-8-15(19(21)25-17(13)10-14)12-3-5-16-18(9-12)23-7-6-22-16/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYOHDBLZSPZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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